molecular formula C15H26N2 B5752818 N',N'-diethyl-N-methyl-N-[(4-methylphenyl)methyl]ethane-1,2-diamine

N',N'-diethyl-N-methyl-N-[(4-methylphenyl)methyl]ethane-1,2-diamine

Cat. No.: B5752818
M. Wt: 234.38 g/mol
InChI Key: SFHFNGNNRSLIAN-UHFFFAOYSA-N
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Description

N’,N’-diethyl-N-methyl-N-[(4-methylphenyl)methyl]ethane-1,2-diamine is an organic compound that belongs to the class of diamines. This compound is characterized by the presence of two amine groups attached to an ethane backbone, with additional substituents including diethyl, methyl, and a 4-methylphenylmethyl group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diethyl-N-methyl-N-[(4-methylphenyl)methyl]ethane-1,2-diamine typically involves multiple steps. One common method starts with the reaction of ethylenediamine with diethylamine and formaldehyde under acidic conditions to form the intermediate compound. This intermediate is then reacted with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’,N’-diethyl-N-methyl-N-[(4-methylphenyl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl halides, and bases like sodium hydroxide.

Major Products Formed

    Oxidation: The major products include corresponding amides or nitriles.

    Reduction: The major products are typically secondary or tertiary amines.

    Substitution: The major products are substituted amines or amides.

Scientific Research Applications

N’,N’-diethyl-N-methyl-N-[(4-methylphenyl)methyl]ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: It is used in the study of enzyme inhibition and as a probe for studying biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’,N’-diethyl-N-methyl-N-[(4-methylphenyl)methyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N’-dimethylethylenediamine: Similar structure but with methyl groups instead of diethyl and 4-methylphenylmethyl groups.

    N,N’-diethylethylenediamine: Similar structure but lacks the 4-methylphenylmethyl group.

    N,N’-dimethylcyclohexane-1,2-diamine: Similar structure but with a cyclohexane ring instead of an ethane backbone.

Uniqueness

N’,N’-diethyl-N-methyl-N-[(4-methylphenyl)methyl]ethane-1,2-diamine is unique due to the presence of the 4-methylphenylmethyl group, which imparts distinct chemical properties and reactivity. This structural feature enhances its ability to interact with specific molecular targets, making it valuable in various applications.

Properties

IUPAC Name

N',N'-diethyl-N-methyl-N-[(4-methylphenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2/c1-5-17(6-2)12-11-16(4)13-15-9-7-14(3)8-10-15/h7-10H,5-6,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHFNGNNRSLIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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